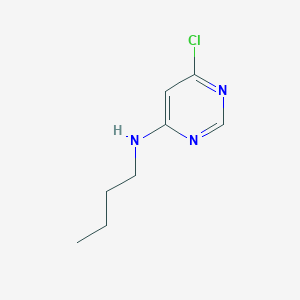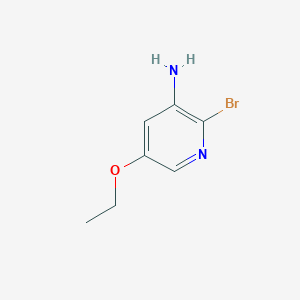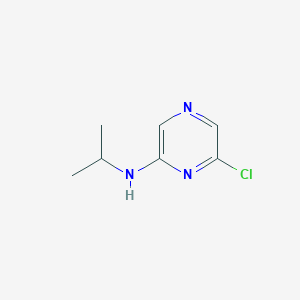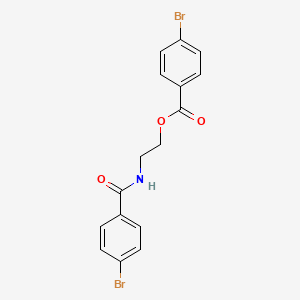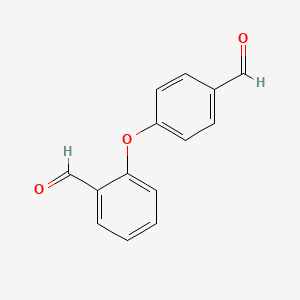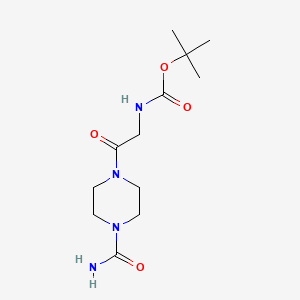![molecular formula C15H15NO4S B1346459 苯甲酸,2-[甲基[(4-甲苯基)磺酰基]氨基]- CAS No. 19577-80-1](/img/structure/B1346459.png)
苯甲酸,2-[甲基[(4-甲苯基)磺酰基]氨基]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-” is a cellular β-catenin degradation inducer with anti-proliferation efficacy against Wnt-dependent cancer growth both in vitro and in vivo . It is a cell-permeable compound that targets β-catenin via direct affinity interaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of “Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-” include a molecular weight of 305.4 g/mol . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.科学研究应用
药用化学应用
苯甲酸衍生物的改性(包括与指定化合物类似的衍生物)因其潜在的治疗应用而被广泛研究。例如,苯甲酸衍生物已被识别为 EP1 受体选择性拮抗剂,显示出针对 EP1 受体亚型的新的治疗剂的开发前景。这些改性旨在增强分子的亲水性,可能导致优化拮抗剂活性,并在体内发挥功效 (长谷川等,2006)。为了最大程度减少对肝细胞色素 P450 同工酶的抑制活性,已进一步进行结构优化,以降低潜在的药物相互作用,突出了选择性活性在药物开发中的重要性 (长谷川等,2006)。
材料科学应用
在材料科学领域,已经报道了由磺酰氯合成磺酰胺和磺酸羧酸衍生物。这项研究展示了一种在温和条件下以高产率和高纯度生产这些衍生物的环保方法。该研究强调了这些化合物在开发具有重要生物学应用的新材料中的潜在应用 (阿尔马洪等,2019)。
作用机制
Target of Action
The primary target of Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation . Ubiquitination is a process that marks proteins for degradation, and proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis.
Biochemical Pathways
The compound affects the Wnt signaling pathway by targeting β-catenin . The Wnt signaling pathway is a group of signal transduction pathways made of proteins that pass signals into the cell through cell surface receptors. By inducing the degradation of β-catenin, the compound can inhibit the Wnt signaling-dependent proliferation of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . This means that the compound can potentially be used as a therapeutic agent in the treatment of cancers that are dependent on the Wnt signaling pathway for growth and proliferation .
生化分析
Biochemical Properties
Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- plays a significant role in biochemical reactions. It interacts with enzymes such as β-catenin, inducing its ubiquitination and proteasomal degradation . This interaction is crucial in regulating the Wnt signaling pathway, which is essential for cell proliferation and differentiation. The compound also interacts with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the Wnt signaling pathway, leading to changes in gene expression and cellular metabolism. This compound can inhibit the proliferation of cancer cells that depend on Wnt signaling, demonstrating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- involves its binding interactions with biomolecules. It targets β-catenin through direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation . This mechanism results in the inhibition of Wnt signaling-dependent proliferation of cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains effective in suppressing tumor growth in vivo over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- vary with different dosages in animal models. At lower doses, it effectively inhibits Wnt signaling-dependent tumor growth without significant toxicity. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- is involved in metabolic pathways that regulate cell proliferation and differentiation. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels, influencing cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its bioavailability and therapeutic efficacy .
Subcellular Localization
Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- is localized within specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct the compound to particular organelles, enhancing its activity and function .
属性
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(19,20)16(2)14-6-4-3-5-13(14)15(17)18/h3-10H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQRZUWAHRYECV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302402 |
Source


|
| Record name | benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19577-80-1 |
Source


|
| Record name | NSC150826 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



